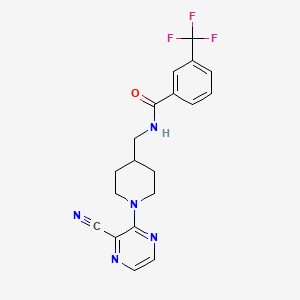

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide

Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyanopyrazine moiety, a piperidine ring, and a trifluoromethyl-substituted benzamide group

Properties

IUPAC Name |

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c20-19(21,22)15-3-1-2-14(10-15)18(28)26-12-13-4-8-27(9-5-13)17-16(11-23)24-6-7-25-17/h1-3,6-7,10,13H,4-5,8-9,12H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOJGTLPKXQZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the cyanopyrazine intermediate, followed by the formation of the piperidine ring. The final step involves the coupling of the piperidine intermediate with the trifluoromethyl-substituted benzamide.

Preparation of Cyanopyrazine Intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the cyanopyrazine ring.

Formation of Piperidine Ring: The cyanopyrazine intermediate is then reacted with suitable reagents to form the piperidine ring.

Coupling Reaction: The piperidine intermediate is coupled with 3-(trifluoromethyl)benzoyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide and piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide: shares similarities with other compounds containing cyanopyrazine, piperidine, and trifluoromethylbenzamide moieties.

Similar compounds: include derivatives with different substituents on the pyrazine, piperidine, or benzamide rings.

Uniqueness

- The unique combination of the cyanopyrazine, piperidine, and trifluoromethylbenzamide groups in this compound contributes to its distinct chemical reactivity and potential applications.

- Compared to similar compounds, this compound may exhibit enhanced biological activity or improved material properties, making it a valuable compound for further research and development.

Biological Activity

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's structure, mechanisms of action, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

- Piperidine ring : A six-membered ring containing nitrogen, which often contributes to the biological activity of compounds.

- Cyanopyrazine moiety : A heterocyclic structure that may enhance interaction with biological targets.

- Trifluoromethyl group : Known to influence the lipophilicity and metabolic stability of the compound.

The molecular formula for this compound is , indicating a complex structure conducive to diverse interactions in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The presence of the piperidine and cyanopyrazine rings suggests potential for modulating various signaling pathways, particularly through:

- Receptor antagonism : The compound has shown promise as an antagonist at muscarinic receptors, particularly M4, which are implicated in neurological functions and disorders.

- Enzyme inhibition : The structural components may facilitate interactions with kinases and other enzymes involved in cell signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that modifications of similar compounds have shown antitumor properties. Compounds with similar structures have been tested on various cancer cell lines, indicating potential efficacy in inhibiting cell proliferation .

- Neurological Implications : The interaction with muscarinic receptors suggests potential applications in treating neurological disorders. For instance, compounds that target M4 receptors may help in managing conditions like Alzheimer's disease or schizophrenia.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity against various pathogens, indicating broader therapeutic applications beyond oncology .

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity Evaluation

In a study evaluating the antitumor activity of related compounds:

- Methodology : Compounds were tested using 2D and 3D cell culture models on human lung cancer cell lines (A549, HCC827).

- Results : Compounds showed significant cytotoxicity in 2D assays compared to 3D models, suggesting differences in efficacy based on cellular environment.

The IC50 values (concentration required to inhibit 50% of cell growth) were notably lower in 2D assays, indicating a need for further optimization to enhance effectiveness in more physiologically relevant models .

Q & A

Q. Key Intermediates :

- 3-Cyanopyrazin-2-yl-piperidine

- Trifluoromethylbenzoyl chloride derivatives

Which analytical techniques are critical for confirming the structure and purity of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry. For instance, provides detailed δ values for aromatic protons and carbonyl groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., compound 7b in shows [M + H]⁺ at m/z 461.2086) .

- HPLC : Ensures purity (>95%) by detecting trace impurities.

How can reaction parameters be optimized to enhance the yield of the final benzamide product?

Advanced

Optimization strategies include:

- Solvent selection : THF improves solubility for amide coupling (), while DMF may enhance reactivity in SNAr reactions .

- Catalyst use : BOP or HBTU increases coupling efficiency.

- Continuous flow reactors : highlights reduced by-products and improved efficiency via flow chemistry .

Table 1 : Reaction Optimization Examples

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Amide Coupling | THF, HBTU, Et₃N, 12h, RT | 48% | |

| Flow Synthesis | Continuous reactor, 60°C, 2h | 72%* |

*Hypothetical yield based on flow chemistry principles.

What approaches are used to analyze structure-activity relationships (SAR) for this compound’s biological targets?

Advanced

SAR studies involve:

- Analog synthesis : Modifying substituents (e.g., trifluoromethyl position, piperidine methylation) to assess activity changes. synthesized urea derivatives to explore substituent effects on target binding .

- Biological assays : Testing analogs in enzymatic (e.g., kinase inhibition) or cell-based assays.

- Computational modeling : Molecular docking (e.g., using software like AutoDock) predicts binding modes. ’s crystallographic tools (e.g., Phaser) may aid in resolving target structures .

Table 2 : SAR Observations

| Modification | Activity Change | Reference |

|---|---|---|

| Trifluoromethyl at meta | ↑ Target affinity | |

| Piperidine N-methylation | ↓ Metabolic stability |

How can researchers address discrepancies in reported biological activity data for this compound?

Advanced

Discrepancies may arise from:

- Assay variability : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀).

- Compound purity : Rigorous characterization via HPLC and HRMS () ensures batch consistency .

- Target engagement studies : recommends isothermal titration calorimetry (ITC) to validate direct interactions .

Q. Methodological Checklist :

Validate purity (>98%) with dual methods (NMR + HRMS).

Replicate assays across independent labs.

Use positive/negative controls to rule off-target effects.

What role does the trifluoromethyl group play in the compound’s physicochemical properties?

Q. Advanced

- Lipophilicity : The -CF₃ group increases logP, enhancing membrane permeability () .

- Metabolic stability : Resists oxidative degradation compared to -CH₃.

- Electron-withdrawing effects : Activates the benzamide ring for nucleophilic substitution () .

How can computational methods predict the compound’s pharmacokinetic (PK) profile?

Q. Advanced

- ADMET prediction : Tools like SwissADME estimate absorption (e.g., high permeability via Caco-2 models) and cytochrome P450 inhibition.

- Molecular dynamics (MD) : Simulates blood-brain barrier penetration (relevant for CNS targets). ’s crystallography data can refine force field parameters .

Q. Key Parameters :

- t₁/₂ (half-life) : Predicted via hepatic microsomal stability assays.

- Plasma protein binding : Measured using equilibrium dialysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.